molecular formula C16H14N6O3 B10926111 2-(4-methoxyphenyl)-5-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

2-(4-methoxyphenyl)-5-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B10926111
M. Wt: 338.32 g/mol
InChI Key: RJMMATKKUGDGAG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure combining a methoxyphenyl group, an oxadiazole moiety, and a pyrazolo[1,5-d][1,2,4]triazinone core, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a hydrazine derivative and a suitable nitrile, the core structure can be formed through a cyclization reaction.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile on the pyrazolo[1,5-d][1,2,4]triazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions where functional groups are attached.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might enable the design of derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties. For example, its incorporation into polymers or coatings could enhance their performance characteristics.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-5-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
  • 2-(4-Methoxyphenyl)-5-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-d][1,2,4]triazine
  • 2-(4-Methoxyphenyl)-5-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-d][1,2,4]triazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its potential for diverse chemical reactions and applications in various fields highlights its versatility and importance in scientific research.

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C16H14N6O3/c1-10-14(20-25-19-10)8-21-16(23)15-7-13(18-22(15)9-17-21)11-3-5-12(24-2)6-4-11/h3-7,9H,8H2,1-2H3

InChI Key

RJMMATKKUGDGAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

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